molecular formula C34H34N2O2 B13730463 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone CAS No. 20241-74-1

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone

Cat. No.: B13730463
CAS No.: 20241-74-1
M. Wt: 502.6 g/mol
InChI Key: YDWOAJFKMUQBOU-UHFFFAOYSA-N
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Description

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is an organic compound with the molecular formula C₃₄H₃₄N₂O₂. It is known for its applications in various fields, including as a dye and in organic electronics. This compound is characterized by its white to pale yellow crystalline solid appearance and its solubility in organic solvents such as benzene, ethanol, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is typically synthesized through the reaction of 2,6-diethylphenylamine with 1,4-dichloroanthraquinone under acidic conditions. The reaction involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its photodynamic properties allow it to generate reactive oxygen species upon light activation, which can damage cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as organic electronics and photodynamic therapy, where precise control over these properties is crucial .

Properties

CAS No.

20241-74-1

Molecular Formula

C34H34N2O2

Molecular Weight

502.6 g/mol

IUPAC Name

1,4-bis(2,6-diethylanilino)anthracene-9,10-dione

InChI

InChI=1S/C34H34N2O2/c1-5-21-13-11-14-22(6-2)31(21)35-27-19-20-28(36-32-23(7-3)15-12-16-24(32)8-4)30-29(27)33(37)25-17-9-10-18-26(25)34(30)38/h9-20,35-36H,5-8H2,1-4H3

InChI Key

YDWOAJFKMUQBOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)CC)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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